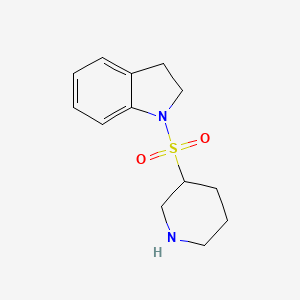

1-(Piperidine-3-sulfonyl)-2,3-dihydro-1H-indole

Descripción

1-(Piperidine-3-sulfonyl)-2,3-dihydro-1H-indole is a sulfonamide-functionalized indoline derivative. Its structure comprises a 2,3-dihydroindole core linked to a piperidine ring via a sulfonyl group at position 3 of the piperidine.

Propiedades

Fórmula molecular |

C13H18N2O2S |

|---|---|

Peso molecular |

266.36 g/mol |

Nombre IUPAC |

1-piperidin-3-ylsulfonyl-2,3-dihydroindole |

InChI |

InChI=1S/C13H18N2O2S/c16-18(17,12-5-3-8-14-10-12)15-9-7-11-4-1-2-6-13(11)15/h1-2,4,6,12,14H,3,5,7-10H2 |

Clave InChI |

DSRSUBHKUWCDAA-UHFFFAOYSA-N |

SMILES canónico |

C1CC(CNC1)S(=O)(=O)N2CCC3=CC=CC=C32 |

Origen del producto |

United States |

Métodos De Preparación

Cyclization of Indole Precursors

- Starting Material: Typically, substituted indole derivatives such as 3-(2-aminophenyl)-2-propenoates or related intermediates.

- Reaction Conditions: Acid-catalyzed cyclization or oxidative cyclization using reagents like polyphosphoric acid (PPA) or phosphoric acid at elevated temperatures (around 100–150°C).

- Outcome: Formation of the dihydroindole ring system via intramolecular cyclization.

Hydrogenation of Indole Derivatives

- Method: Catalytic hydrogenation of indole or its derivatives.

- Reagents: Hydrogen gas (H₂), palladium on carbon (Pd/C) or platinum catalysts.

- Conditions: Mild pressure (1–5 atm) at room temperature or slightly elevated temperatures (25–50°C).

- Result: Selective reduction of the indole to 2,3-dihydroindole.

Introduction of the Piperidine-3-sulfonyl Group

The key step involves attaching the piperidine-3-sulfonyl moiety to the indole nucleus, which can be achieved via sulfonylation of a suitable precursor.

Preparation of Piperidine-3-sulfonyl Chloride

- Reagents: Piperidine-3-sulfonic acid, thionyl chloride (SOCl₂).

- Procedure: Piperidine-3-sulfonic acid is refluxed with SOCl₂, converting the acid to the corresponding sulfonyl chloride.

- Reaction Conditions: Reflux for several hours at 70–80°C.

- Outcome: Formation of piperidine-3-sulfonyl chloride, a reactive sulfonylating agent.

Sulfonylation of the Indole Derivative

- Starting Material: The dihydroindole or an indole derivative with a free amino or hydroxyl group at the desired position.

- Reagents: Piperidine-3-sulfonyl chloride, base such as triethylamine or pyridine.

- Conditions: Stirring at 0–25°C in an inert solvent like dichloromethane or acetonitrile.

- Reaction: Nucleophilic attack of the amino group on the sulfonyl chloride, forming the sulfonamide linkage.

- Notes: The reaction can be monitored via TLC, and excess reagents are quenched with water.

Specific Synthetic Routes Verified from Literature

Route via Cyclization and Sulfonylation (Patent-Based Method)

- Step 1: Synthesis of the indole core via cyclization of suitable precursors, such as 2-aminobenzyl derivatives, under acidic or thermal conditions.

- Step 2: Hydrogenation to obtain 2,3-dihydroindole.

- Step 3: Preparation of piperidine-3-sulfonyl chloride from piperidine-3-sulfonic acid.

- Step 4: Sulfonylation of the dihydroindole or its amino derivative with piperidine-3-sulfonyl chloride in the presence of triethylamine at low temperature.

- Step 5: Purification via recrystallization or chromatography.

Alternative Route Using Organocatalytic or Radical Methods

- Recent advances include radical-mediated cyclizations and sulfonylation under mild conditions, which may improve yields and stereoselectivity.

Process Parameters and Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Cyclization | 2-aminobenzyl derivatives | PPA or phosphoric acid | 100–150°C | 4–8 hours | Intramolecular cyclization to form indole core |

| Hydrogenation | H₂, Pd/C | Ethanol or acetic acid | 25–50°C | 2–4 hours | Reduction to dihydroindole |

| Sulfonyl chloride synthesis | Piperidine-3-sulfonic acid | Thionyl chloride | 70–80°C | 4–6 hours | Conversion to reactive sulfonyl chloride |

| Sulfonylation | Dihydroindole derivative, piperidine-3-sulfonyl chloride | Dichloromethane | 0–25°C | 2–6 hours | Formation of sulfonamide linkage |

Summary of Key Findings

- The synthesis of 1-(Piperidine-3-sulfonyl)-2,3-dihydro-1H-indole predominantly involves constructing the indole core via cyclization or reduction of suitable precursors.

- The piperidine-3-sulfonyl chloride is prepared from piperidine-3-sulfonic acid using thionyl chloride.

- The sulfonylation step is performed under mild, low-temperature conditions with bases like triethylamine to ensure selectivity and yield.

- Variations in the synthetic route can include radical-mediated cyclizations or organocatalytic methods, as documented in recent literature.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Piperidine-3-sulfonyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of sulfonamides and other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols are employed under mild to moderate conditions.

Major Products: The major products formed from these reactions include sulfonamides, sulfoxides, and sulfones, each with distinct chemical and biological properties .

Aplicaciones Científicas De Investigación

1-(Piperidine-3-sulfonyl)-2,3-dihydro-1H-indole is a heterocyclic compound featuring an indole core structure fused with a piperidine ring and a sulfonyl group attached to the piperidine nitrogen. It has gained attention in medicinal chemistry for its potential biological activities and applications in drug development. Research indicates that compounds similar to this one exhibit various biological activities. Interaction studies have focused on its binding affinity to biological targets, with preliminary data suggesting it may interact with specific receptors or enzymes implicated in disease processes. These studies are crucial for understanding its mechanism of action and optimizing its pharmacological profile.

Potential Applications

The potential applications of this compound include anticancer properties, as some indole derivatives have shown promise in inhibiting cancer cell proliferation. Several synthetic routes have been explored for its preparation.

Structural Analogues

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(Piperidine-1-sulfonyl)-2,3-dihydro-1H-indole | Similar indole structure | Different sulfonyl positioning |

| 2-Chloro-1-[5-(piperidine-1-sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one | Chlorinated derivative | Enhanced reactivity due to chlorine |

| Indole-3-carboxaldehyde | Indole core with carboxaldehyde group | Different functional group affecting reactivity |

Mecanismo De Acción

The mechanism of action of 1-(Piperidine-3-sulfonyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Additionally, the piperidine ring can interact with receptor sites, modulating their activity. These interactions result in the modulation of various biochemical pathways, contributing to the compound’s biological effects .

Comparación Con Compuestos Similares

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Key Observations:

- Sulfonyl vs. Acyl Groups : Sulfonyl analogs (e.g., compounds 3, 10) exhibit distinct electronic properties due to the electron-withdrawing sulfonyl group, which may enhance binding to polar enzyme active sites (e.g., carbonic anhydrase) . In contrast, acylated derivatives (e.g., 7, 8) show variable melting points, suggesting substituent-dependent crystallinity .

- Substituent Effects: The 3-methyl-4-propoxybenzenesulfonyl group in compound 10 increases molecular weight (331.4 vs. 307–331 for others) and likely lipophilicity, which could influence membrane permeability .

Crystal Packing and Stability

- Sulfonyl-Indole Geometry : Crystal structures of benzenesulfonyl-indoles (e.g., compound I in ) show near-orthogonal dihedral angles (~88°) between the sulfonyl aryl ring and indole system, reducing steric strain and facilitating intermolecular interactions .

- Hydrogen Bonding : Intramolecular C–H⋯O bonds create S(6) ring motifs, while intermolecular bonds form extended networks (e.g., R44(18) motifs), enhancing crystalline stability .

Actividad Biológica

1-(Piperidine-3-sulfonyl)-2,3-dihydro-1H-indole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, characterized by an indole core fused with a piperidine ring and a sulfonyl group, suggests various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related studies.

The molecular formula for this compound is . The unique combination of the indole and piperidine structures contributes to its diverse biological interactions.

Mechanisms of Biological Activity

Research has indicated that this compound may interact with various biological targets, including receptors and enzymes involved in disease processes. Preliminary data suggest its potential as a lead compound in drug discovery programs aimed at developing new therapeutic agents.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to specific receptors. For instance, it has shown promising results in preliminary assays for binding to serotonin receptors and other targets implicated in neurological disorders.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antidepressant | Potential modulation of serotonin pathways . |

| Anticancer | Inhibitory effects on cancer cell lines . |

| Anti-inflammatory | Modulation of inflammatory pathways . |

Case Studies

Several studies have highlighted the biological activity of compounds similar to this compound. For example:

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating strong inhibitory effects .

- Antidepressant Effects : Research into similar piperidine analogs showed their ability to modulate serotonin transporters, suggesting a potential role in treating depression .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the indole or piperidine rings can significantly affect potency and selectivity towards specific biological targets.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(Piperidine-1-sulfonyl)-2,3-dihydro-1H-indole | Similar indole structure | Anticancer |

| 2-Chloro-1-[5-(piperidine-1-sulfonyl)-2,3-dihydro...] | Chlorinated derivative | Enhanced reactivity |

| Indole-3-carboxaldehyde | Indole core with carboxaldehyde group | Varies based on functionalization |

Future Directions

The potential applications of this compound are vast. Ongoing research should focus on:

- In Vivo Studies : To validate the efficacy and safety profile observed in vitro.

- Target Identification : Further elucidation of molecular targets will aid in understanding its mechanism of action.

Q & A

Q. What are the standard synthetic routes for 1-(Piperidine-3-sulfonyl)-2,3-dihydro-1H-indole, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

- Sulfonation : Introducing the sulfonyl group to the piperidine ring under controlled conditions (e.g., using sulfonyl chlorides in anhydrous solvents).

- Coupling Reactions : Linking the sulfonated piperidine to the dihydroindole core via nucleophilic substitution or cross-coupling catalysis.

- Purification : Chromatography or recrystallization to isolate the product, with yields optimized by adjusting temperature, solvent polarity, and catalyst loading .

For optimization, iterative testing of parameters (e.g., molar ratios, reaction time) is combined with spectroscopic monitoring (e.g., TLC, NMR) to identify optimal conditions. Statistical methods like factorial design (e.g., varying temperature, solvent, and catalyst) can reduce trial-and-error approaches .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : and NMR to confirm regiochemistry and purity (e.g., verifying sulfonyl group attachment and dihydroindole saturation) .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis.

- X-ray Crystallography : Resolving crystal structures to confirm stereochemistry, when single crystals are obtainable .

- HPLC : Assessing purity and stability under varying pH and temperature conditions.

Q. How should researchers design experiments to evaluate the biological activity of this compound?

- In Vitro Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric assays. Include positive/negative controls and dose-response curves.

- Cell-Based Studies : Test cytotoxicity and mechanism of action in relevant cell lines (e.g., cancer, neuronal). Use IC values to quantify potency .

- Physicochemical Profiling : Measure solubility, logP, and metabolic stability to prioritize analogs for further study.

Advanced Research Questions

Q. How can computational methods enhance the synthesis and functionalization of this compound?

- Quantum Chemical Calculations : Predict reaction pathways and transition states to identify energetically favorable routes (e.g., sulfonation vs. oxidation side reactions) .

- Molecular Dynamics (MD) : Simulate solvent effects and catalyst interactions to optimize reaction media.

- Machine Learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent, temperature) for novel derivatives .

Q. What strategies resolve contradictions in experimental data during SAR (Structure-Activity Relationship) studies?

- Meta-Analysis : Compare datasets across studies to identify outliers or systemic errors (e.g., inconsistent assay protocols).

- Orthogonal Validation : Confirm activity using alternative assays (e.g., SPR vs. enzymatic assays) .

- Crystallographic Studies : Resolve binding modes to explain discrepancies in potency between analogs.

Q. How can factorial design improve reaction optimization for novel derivatives?

- Factor Selection : Prioritize variables (e.g., temperature, catalyst loading, solvent polarity) based on preliminary screening.

- Response Surface Methodology (RSM) : Model interactions between factors to predict optimal conditions. For example, a central composite design might reveal that higher temperatures improve yield only when paired with polar aprotic solvents .

- Data Feedback : Integrate results into computational workflows to refine subsequent experimental batches .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral Resolution : Use chiral auxiliaries or catalysts (e.g., asymmetric hydrogenation) to control stereochemistry during sulfonation or coupling steps.

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) to detect racemization during scale-up .

- Purification : Optimize chiral chromatography or crystallization conditions to isolate enantiomers at scale.

Q. How do structural modifications (e.g., substituent variation) impact the compound’s pharmacokinetic profile?

- LogP Adjustments : Introducing hydrophilic groups (e.g., hydroxyl, amine) improves solubility but may reduce membrane permeability.

- Metabolic Stability : Fluorination at specific positions can block oxidative metabolism, extending half-life .

- Bioisosteric Replacement : Replace the sulfonyl group with phosphonate or carboxylate to modulate target binding and off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.